molecular formula C7H12O4 B1581503 5-Methoxy-3-methyl-5-oxopentanoic acid CAS No. 27151-65-1

5-Methoxy-3-methyl-5-oxopentanoic acid

Cat. No.: B1581503
CAS No.: 27151-65-1
M. Wt: 160.17 g/mol
InChI Key: BYBMHSADRRMVHY-UHFFFAOYSA-N
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Description

Contextualization within Glutaric Acid Derivatives Chemistry

5-Methoxy-3-methyl-5-oxopentanoic acid is a derivative of glutaric acid, a five-carbon dicarboxylic acid. Glutaric acid and its derivatives are important in various chemical and biochemical processes. nih.govnih.gov In the realm of materials science, glutaric acid is utilized in the production of polymers like polyesters and polyamides. nih.gov In biochemistry, 3-methylglutaric acid is a metabolite linked to the metabolism of the amino acid leucine (B10760876). nih.govepa.gov The study of glutaric acid derivatives is crucial for understanding certain metabolic disorders and for the development of new materials. This compound, as a substituted monoester of 3-methylglutaric acid, offers the potential for more specific and controlled chemical reactions compared to its parent diacid.

Academic and Research Significance as a Chiral Synthon and Intermediate

The primary significance of this compound in academic research lies in its role as a chiral synthon. A chiral synthon is a stereochemically pure or enriched building block used in the synthesis of enantiomerically pure complex molecules, which is of paramount importance in medicinal chemistry and materials science. The presence of a methyl group at the 3-position creates a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers.

The enantioselective synthesis of (R)-5-Methoxy-3-methyl-5-oxopentanoic acid has been achieved with high enantiomeric excess through the enzymatic desymmetrization of dimethyl 3-methylglutarate using pig liver esterase. prepchem.com This enzymatic hydrolysis selectively converts one of the two ester groups of the achiral starting material into a carboxylic acid, resulting in a chiral product. prepchem.com This method provides an efficient route to the (R)-enantiomer, which can then be used in the synthesis of other chiral molecules. prepchem.com

Furthermore, monomethyl β-methylglutarate, an alternative name for the compound, is recognized as a key intermediate in the synthesis of musk ketone, a valuable fragrance ingredient. researchgate.net This application highlights the industrial relevance of this chiral building block. The differential reactivity of the carboxylic acid and the methyl ester functionalities allows for sequential chemical modifications, a highly desirable characteristic for an intermediate in multi-step syntheses.

Historical Development of Research on Substituted Pentanoic Acids

Research into substituted pentanoic acids, a class to which this compound belongs, has a long history rooted in the exploration of natural products and the development of synthetic methodologies. Early work often focused on the synthesis of the parent structures. For instance, a method for the preparation of β-methylglutaric acid was published in Organic Syntheses in 1931. orgsyn.org This procedure involved the condensation of acetaldehyde (B116499) with cyanoacetamide, followed by hydrolysis. orgsyn.org Such early synthetic work laid the foundation for the preparation of a wide array of substituted pentanoic acids.

Over the decades, research has evolved to focus on stereocontrolled synthesis and the application of these compounds as intermediates in the synthesis of complex targets. The development of methods for the enantioselective synthesis of compounds like this compound is a testament to the advancements in asymmetric catalysis, including the use of enzymes. prepchem.com More recent research into substituted pentanoic acids has also explored their potential in medicinal chemistry, with some derivatives being investigated for their biological activities.

Chemical and Physical Properties

Below are tables detailing the chemical and physical properties of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound nih.gov
CAS Number 27151-65-1 nih.govsigmaaldrich.comachemblock.com
Molecular Formula C7H12O4 nih.govachemblock.com
SMILES CC(CC(=O)O)CC(=O)OC nih.gov

| InChI Key | BYBMHSADRRMVHY-UHFFFAOYSA-N nih.govsigmaaldrich.com |

Table 2: Physical Properties

Property Value
Molecular Weight 160.17 g/mol nih.govachemblock.com
Appearance Liquid sigmaaldrich.com
Density 1.113 g/cm³ at 22 °C
Boiling Point 114-116 °C at 1 Torr
Flash Point 108.4 °C

| Refractive Index | 1.442 |

Detailed Research Findings

A notable example of a detailed research finding is the enantioselective synthesis of (R)-5-methoxy-3-methyl-5-oxopentanoic acid. In a procedure utilizing pig liver esterase, dimethyl 3-methylglutarate is hydrolyzed in a phosphate (B84403) buffer at a controlled pH. prepchem.com The reaction yields the desired product with a specific rotation of [α]D = -1.48 (c=0.086 g/ml in CH3OH), indicating the successful production of the chiral monoester. prepchem.com This enzymatic approach is a significant finding as it provides a practical and stereoselective route to a valuable chiral building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMHSADRRMVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312108
Record name 5-methoxy-3-methyl-5-oxopentanoic acid
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27151-65-1
Record name 27151-65-1
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Synthetic Methodologies for 5 Methoxy 3 Methyl 5 Oxopentanoic Acid and Its Precursors

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies are highly valued for their sustainability and high selectivity under mild reaction conditions. rsc.org These approaches leverage enzymes or whole microbial cells as catalysts to perform key stereoselective transformations, particularly in the synthesis of chiral precursors to 5-methoxy-3-methyl-5-oxopentanoic acid.

Enantioselective Hydrolysis of Prochiral Glutaric Acid Diesters (e.g., Dimethyl 3-Methylglutarate)

A primary chemoenzymatic route to chiral 3-methylglutaric acid monoesters, the direct precursors to this compound, is the desymmetrization of a prochiral diester like dimethyl 3-methylglutarate. In this process, an enzyme selectively hydrolyzes one of the two ester groups of the symmetrical substrate, creating a chiral center and yielding an enantiomerically enriched monoester. This biocatalytic desymmetrization is a key step in producing optically pure 3-substituted glutarates. researchgate.net

Lipases and esterases are the most common classes of enzymes used for the enantioselective hydrolysis of prochiral diesters. nih.gov These enzymes, which belong to the α/β hydrolase family, catalyze the cleavage of ester bonds. nih.gov In the context of producing precursors for this compound, they perform a kinetic resolution, where one enantiomer of the substrate reacts much faster than the other, leading to an accumulation of a chiral product.

For instance, lipases from Candida rugosa have been studied for their ability to catalyze the esterolytic reactions of various racemic esters. nih.gov The high enantioselectivity of these enzymes makes them particularly useful for synthesizing optically pure compounds. nih.gov The process involves the formation of a covalent intermediate between the enzyme's catalytic serine residue and the substrate, which is then hydrolyzed by water to release the chiral acid product. nih.gov

Table 1: Examples of Lipases in Enantioselective Hydrolysis

Enzyme Source Substrate Type Key Feature
Candida rugosa Racemic α-alkyl and α-halo phenylacetic acid esters High enantioselectivity in ester hydrolysis. nih.gov

To maximize the yield and enantiomeric excess (e.e.) of the desired product, optimization of reaction conditions is critical. Key parameters that influence enzyme activity and selectivity include temperature, pH, solvent, and substrate concentration. e3s-conferences.orgplastice.eu For example, studies on lipase-catalyzed ester hydrolysis have shown that both reaction rates and enantioselectivity are sensitive to the chemical structure of the ester substrate. nih.gov

Increasing pressure can be a favorable factor in certain synthesis processes by promoting reactions that involve a decrease in volume. e3s-conferences.org Temperature is another crucial factor, as it affects the reaction rate, but an optimal temperature must be found to avoid enzyme denaturation while ensuring high selectivity. plastice.eu For lipase-catalyzed reactions, maintaining a specific pH is also important; for instance, reactions with Candida rugosa lipase (B570770) have been effectively carried out at pH 6.0. nih.gov The choice of solvent is also paramount, as enzymes can function in non-aqueous or low-water media, which can shift the reaction equilibrium toward synthesis over hydrolysis. nih.gov

Table 2: Influence of Reaction Parameters on DME Synthesis (Illustrative Example)

Parameter Effect on CO Conversion Effect on DME Yield Optimal Condition Example
Temperature Increases with temperature Parabolic relationship 290 °C e3s-conferences.org
Pressure Increases with pressure Parabolic, max at 2.5 MPa 2.5 MPa e3s-conferences.org

Microbial Transformations and Whole-Cell Biocatalysis

Beyond isolated enzymes, whole microbial cells are employed as biocatalysts for producing glutaric acid and its derivatives. frontiersin.orgresearchgate.net This approach can be more cost-effective as it avoids the need for expensive enzyme purification. Metabolically engineered strains of bacteria, such as Corynebacterium glutamicum and Escherichia coli, have been developed to produce glutaric acid from renewable feedstocks like glucose or lysine (B10760008). rsc.orgpnas.org

For example, Corynebacterium glutamicum has been engineered to express genes from Pseudomonas putida, establishing a synthetic pathway for glutaric acid production. pnas.org Fed-batch fermentation of such engineered strains has resulted in high titers of glutaric acid, reaching up to 105.3 g/L. pnas.org In another strategy, a synthetic microbial consortium of different engineered E. coli strains was used to convert lysine to glutaric acid, achieving a production of 73.2 g/L. researchgate.net Immobilization of these whole-cell biocatalysts, for instance on colloidal chitin, has demonstrated good stability and reusability over multiple reaction cycles. researchgate.net

Substrate Specificity and Scope of Biocatalysts in Glutaric Acid Analog Synthesis

The success of chemoenzymatic synthesis hinges on the substrate specificity of the chosen biocatalyst. While many enzymes exhibit broad substrate tolerance, their efficiency and selectivity can vary significantly with different glutaric acid analogs. Understanding this specificity is key to expanding the synthetic scope. nih.gov

Research has shown that enzymes like succinyl-CoA:glutarate-CoA transferase (SUGCT) accept a wide variety of dicarboxylic acids, but show a preference for glutarate and succinate. nih.gov Similarly, the development of biocatalysis aims to gain deeper insights into substrate promiscuity and use techniques like rational design and directed evolution to broaden the range of accessible molecules. nih.gov This includes creating enzymes that can accommodate modified substrates, enabling the synthesis of a diverse panel of building blocks for various applications. nih.gov

Asymmetric Organic Synthesis Pathways

In addition to biocatalytic methods, traditional asymmetric organic synthesis provides powerful routes to chiral molecules like this compound. These methods often rely on the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

One common strategy involves the use of a chiral auxiliary to direct the stereoselective formation of a new chiral center. For instance, chiral enamines, formed from a β-keto ester and an inexpensive chiral diamine like trans-1,2-diaminocyclohexane, can be reacted with electrophiles to create α-substituted β-keto esters with high enantioselectivity (up to 91% e.e.) after removal of the auxiliary. mdpi.com Another approach is dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a fast, stereoselective reaction. princeton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu Such methods are integral to the synthesis of complex chiral molecules and offer an alternative to enzymatic resolutions. princeton.edu

Application of Chiral Auxiliaries for Stereocontrol

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. sigmaaldrich.com While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the reviewed literature, the general principles can be applied to its precursors.

A common strategy involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, with a derivative of 3-methylglutaric acid. wikipedia.org The resulting chiral imide can then undergo diastereoselective reactions. For instance, an α,β-unsaturated system could be created to allow for a diastereoselective conjugate addition, or the enolate could be formed and subsequently protonated asymmetrically. After the desired stereochemistry at the C3 position is established, the chiral auxiliary is cleaved to yield the enantiomerically enriched 3-methylglutaric acid derivative, which can then be selectively esterified to the target compound.

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Class Typical Application
(S)-4-Benzyl-2-oxazolidinone Oxazolidinone Asymmetric alkylations, aldol (B89426) reactions
(1S)-(-)-2,10-Camphorsultam Sultam Asymmetric Michael additions, Diels-Alder reactions
(1S,2S)-(+)-Pseudoephedrine Amino alcohol Asymmetric alkylations of ketones and aldehydes

This table presents examples of common chiral auxiliaries and their general use in asymmetric synthesis. Specific applications to the synthesis of this compound would require further research.

Catalytic Asymmetric Reactions, including Chiral Organocatalysis

Catalytic asymmetric reactions offer a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This includes the use of chiral metal complexes and organocatalysts.

One relevant example is the enzymatic hydrolysis of dimethyl 3-methylglutarate. The use of pig liver esterase can selectively hydrolyze one of the two enantiotopic methyl ester groups, leading to the formation of (R)-3-methylglutaric acid monomethyl ester. prepchem.com This enzymatic resolution provides a direct route to one of the enantiomers of the target compound.

Chiral organocatalysis represents a powerful tool for asymmetric synthesis. While a specific organocatalytic methanolysis of 3-methylglutaric anhydride (B1165640) has not been detailed in the reviewed literature, the aza-Michael addition of a 2-pyrazolin-5-one anion to α,β-unsaturated ketones catalyzed by 9-epi-9-amino-9-deoxyquinine highlights the potential of primary amine-based organocatalysts in asymmetric synthesis. researchgate.net Such catalysts could potentially be employed in the desymmetrization of 3-methylglutaric anhydride with methanol (B129727).

Enantioselective Ring-Opening Reactions of meso-Cyclic Anhydrides (e.g., 3-Methylglutaric Anhydride)

The enantioselective ring-opening of a meso-cyclic anhydride, such as 3-methylglutaric anhydride, with an alcohol is a highly effective strategy for generating chiral monoesters. This desymmetrization can be achieved using chiral catalysts, including enzymes or small-molecule organocatalysts.

As mentioned previously, the enzymatic hydrolysis of dimethyl 3-methylglutarate using pig liver esterase is a well-established method for producing (R)-3-methylglutaric acid monomethyl ester with a specific rotation of [α]D = -1.48 (c=0.086 g/mL in CH3OH). prepchem.com This process involves the selective hydrolysis of the diester, which is conceptually similar to the desymmetrization of the corresponding anhydride.

The reaction of maleic anhydride with methanol has been shown to proceed readily, even in the absence of a catalyst, to form the monoester. researchgate.net The subsequent esterification to the diester, however, often requires a catalyst. researchgate.net This suggests that the ring-opening of 3-methylglutaric anhydride with methanol to form this compound is a feasible reaction. The challenge lies in achieving high enantioselectivity. The development of suitable chiral catalysts for this transformation is an active area of research.

Asymmetric Hydrogenation Routes for Precursor Molecules

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, ketones, and imines. A potential precursor for this compound is a 3-oxo-glutaric acid derivative. The asymmetric hydrogenation of this keto group would establish the chiral center at the C3 position.

Research on the ruthenium-catalyzed asymmetric hydrogenation of 3-oxoglutaric acid derivatives has demonstrated the feasibility of this approach. nih.govnih.gov Using a [RuCl(benzene)(S)-SunPhos]Cl catalyst, various 3-oxoglutaric acid derivatives have been hydrogenated to their corresponding 3-hydroxyl products with high enantioselectivities. nih.gov The enantiomeric excess was found to be highly dependent on the solvent, with acetone (B3395972) providing up to 90% ee. nih.gov Interestingly, an inversion of the product configuration was observed when changing the solvent from ethanol (B145695) to tetrahydrofuran (B95107) or acetone. nih.gov

Table 2: Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives

Catalyst Substrate Solvent Enantiomeric Excess (ee)
[RuCl(benzene)(S)-SunPhos]Cl 3-oxoglutaric acid derivative Ethanol ~20%
[RuCl(benzene)(S)-SunPhos]Cl 3-oxoglutaric acid derivative Tetrahydrofuran (THF) ~20% (opposite enantiomer)

This table summarizes the results from the asymmetric hydrogenation of 3-oxoglutaric acid derivatives, which are precursors to the target compound. The specific substrate and reaction conditions would need to be optimized for the synthesis of this compound.

Conventional Organic Synthesis Routes

Conventional methods provide access to racemic this compound and its precursors. These routes are often simpler to perform and may be suitable for applications where stereochemistry is not a critical factor.

Esterification Reactions of 3-Methylglutaric Acid

The direct esterification of 3-methylglutaric acid with methanol can lead to a mixture of the desired monoester, the diester (dimethyl 3-methylglutarate), and unreacted starting material. Controlling the stoichiometry of the reagents and the reaction conditions is key to maximizing the yield of the monoester. The esterification of maleic anhydride with methanol has been studied extensively and provides insights into this process. The initial ring-opening to the monoester is typically fast, while the second esterification to the diester is slower and often requires a catalyst. researchgate.net

A common method for the synthesis of monomethyl glutarate (the unmethylated analog) involves the reaction of glutaric anhydride with sodium methoxide (B1231860) at low temperatures in a solvent like dichloromethane (B109758) or ethylene (B1197577) glycol dimethyl ether. google.com This approach avoids the formation of the diester by using the methoxide as a nucleophile to open the anhydride ring. The resulting sodium salt of the monoester is then acidified to yield the final product. google.com This method could be adapted for 3-methylglutaric anhydride.

Multistep Synthesis from Simpler Aliphatic Precursors

This compound can be prepared through a multi-step synthesis starting from simple, readily available aliphatic precursors. One established route to the key intermediate, 3-methylglutaric acid, begins with the condensation of cyanoacetamide and acetaldehyde (B116499). orgsyn.orggoogle.com

In this procedure, two equivalents of cyanoacetamide react with one equivalent of acetaldehyde in the presence of a base like piperidine (B6355638) to form α,α'-dicyano-β-methylglutaramide. orgsyn.org This intermediate is then hydrolyzed under acidic conditions (e.g., refluxing with concentrated hydrochloric acid) to yield 3-methylglutaric acid. orgsyn.org This dicarboxylic acid can then be selectively esterified as described in the previous section to afford this compound.

Another classical approach to substituted glutaric acids is the malonic ester synthesis. libretexts.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This method would involve the reaction of diethyl malonate with a suitable electrophile to introduce the methyl group and extend the carbon chain.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-Methylglutaric acid
3-Methylglutaric anhydride
(R)-3-Methylglutaric acid monomethyl ester
Dimethyl 3-methylglutarate
3-Oxoglutaric acid
Glutaric anhydride
Monomethyl glutarate
Sodium methoxide
Dichloromethane
Ethylene glycol dimethyl ether
(S)-4-Benzyl-2-oxazolidinone
(1S)-(-)-2,10-Camphorsultam
(1S,2S)-(+)-Pseudoephedrine
(R)-(+)-2-Methyl-2-propanesulfinamide
Pig liver esterase
9-epi-9-amino-9-deoxyquinine
Maleic anhydride
[RuCl(benzene)(S)-SunPhos]Cl
Ethanol
Tetrahydrofuran
Acetone
Cyanoacetamide
Acetaldehyde
Piperidine
α,α'-Dicyano-β-methylglutaramide

Radical-Mediated and Photochemical Approaches to Glutarate Scaffolds

The construction of the glutarate framework, a key structural motif in various natural products and pharmaceuticals, has been the subject of extensive synthetic research. Among the diverse strategies, radical-mediated and photochemical reactions have emerged as powerful tools, offering unique pathways to access these important dicarboxylic acid derivatives. These methods often proceed under mild conditions and provide access to substitution patterns that can be challenging to achieve through traditional ionic pathways. This section will detail the application of these modern synthetic methodologies in the formation of glutarate scaffolds, with a focus on the synthesis of precursors for this compound.

Radical-Mediated Synthesis of Glutarate Diesters via Giese-Type Addition

A noteworthy advancement in the synthesis of glutarate derivatives is the use of visible-light-driven photocatalysis. One such method facilitates the direct one-pot synthesis of α-substituted glutaric acid diesters from readily available aldehydes and acrylates. This reaction proceeds via a Giese-type addition, a classic radical reaction involving the addition of a carbon-centered radical to an electron-deficient alkene. chemrxiv.org

The reaction is typically catalyzed by an organic dye, such as Eosin Y, under visible light irradiation. The proposed mechanism commences with the photoexcited catalyst abstracting a hydrogen atom from the aldehyde, generating an acyl radical. This radical then undergoes a Giese-type addition to a molecule of an acrylate (B77674) ester. The resulting radical intermediate subsequently adds to a second molecule of the acrylate ester. The final step involves a hydrogen atom transfer from a suitable donor to furnish the desired α-substituted glutaric diester and regenerate the catalyst, completing the catalytic cycle. chemrxiv.org

A variety of aldehydes and acrylates can be employed in this transformation, leading to a diverse range of substituted glutarate diesters. The reaction conditions are generally mild, and the use of a metal-free photocatalyst makes it an attractive method from a green chemistry perspective. The practicality of this protocol has been demonstrated on a gram scale with good yields, highlighting its potential for larger-scale applications. chemrxiv.org Furthermore, the reaction has been successfully performed using natural sunlight as the light source, further enhancing its sustainability. chemrxiv.org

The following table summarizes the results for the synthesis of various α-substituted glutaric diesters using a visible-light-driven Giese-type addition:

AldehydeAcrylateProductYield (%)
4-ChlorobenzaldehydeBenzyl acrylateDibenzyl 2-(4-chlorobenzoyl)pentanedioate80
4-MethylbenzaldehydeBenzyl acrylateDibenzyl 2-(4-methylbenzoyl)pentanedioate75
4-MethoxybenzaldehydeBenzyl acrylateDibenzyl 2-(4-methoxybenzoyl)pentanedioate72
BenzaldehydeEthyl acrylateDiethyl 2-benzoylpentanedioate78
2-NaphthaldehydeEthyl acrylateDiethyl 2-(2-naphthoyl)pentanedioate70
CyclohexanecarboxaldehydeEthyl acrylateDiethyl 2-(cyclohexanecarbonyl)pentanedioate65

Table 1: Synthesis of α-Substituted Glutaric Diesters via Visible-Light-Driven Giese-Type Addition. Data sourced from ChemRxiv. chemrxiv.org

Photochemical [2+2] Cycloaddition and Oxidative Cleavage

An alternative and powerful strategy for the synthesis of glutarate scaffolds involves a two-step sequence: a photochemical [2+2] cycloaddition followed by an oxidative cleavage of the resulting cyclobutane (B1203170) ring. This approach allows for the construction of highly functionalized cyclobutane intermediates, which can then be converted to the desired glutaric acid derivatives.

The key step in this sequence is the photochemical [2+2] cycloaddition, a reaction in which two alkene molecules are irradiated with ultraviolet light to form a cyclobutane ring. This reaction is particularly useful for creating strained four-membered rings and can be performed both inter- and intramolecularly. kyoto-u.ac.jp For the synthesis of glutarate precursors, the cycloaddition of an alkene with maleic anhydride or its derivatives is a common strategy. The resulting bicyclic adduct contains a cyclobutane ring fused to a succinic anhydride moiety.

The subsequent step involves the oxidative cleavage of the C-C bond of the cyclobutane ring. This transformation can be achieved using various oxidizing agents. For instance, treatment of aryl-fused bicyclo[4.2.0]octanols with an oxidant like phenyliodine diacetate (PIDA) can lead to a selective β-cleavage of the cyclobutane ring. kyoto-u.ac.jp Ozonolysis is another powerful method for cleaving carbon-carbon double bonds, and when applied to cyclic alkenes, it can lead to the formation of dicarboxylic acids. libretexts.org Similarly, other oxidative cleavage methods, such as those using potassium permanganate (B83412) or a two-step procedure involving dihydroxylation followed by periodate (B1199274) cleavage, can also be employed to open the cyclobutane ring and generate the glutaric acid backbone. rsc.orgnih.gov

This two-step approach provides a versatile route to a wide range of substituted glutaric acids, as the substitution pattern on the final product is determined by the substituents on the initial alkene and the maleic anhydride derivative used in the cycloaddition reaction.

The following table provides a general representation of this synthetic strategy:

Alkene SubstrateCycloaddition PartnerCyclobutane IntermediateOxidative Cleavage Product (Glutarate Derivative)
EthyleneMaleic AnhydrideBicyclo[2.2.0]hexane-2,3-dicarboxylic anhydrideGlutaric acid
PropyleneMaleic AnhydrideMethyl-bicyclo[2.2.0]hexane-2,3-dicarboxylic anhydride3-Methylglutaric acid
StyreneMaleic AnhydridePhenyl-bicyclo[2.2.0]hexane-2,3-dicarboxylic anhydride3-Phenylglutaric acid

Table 2: General Scheme for the Synthesis of Glutarate Derivatives via Photochemical [2+2] Cycloaddition and Oxidative Cleavage.

Chemical Transformations and Derivatization Strategies of 5 Methoxy 3 Methyl 5 Oxopentanoic Acid

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of 5-Methoxy-3-methyl-5-oxopentanoic acid can undergo hydrolysis to yield 3-methylglutaric acid or be converted to other esters through transesterification.

Ester Hydrolysis:

Under aqueous conditions, either acidic or basic, the methyl ester can be hydrolyzed. Basic hydrolysis, or saponification, is typically irreversible and involves the use of a base like sodium hydroxide (B78521). The reaction proceeds through a nucleophilic acyl substitution mechanism to yield the corresponding carboxylate salt, which upon acidification, gives 3-methylglutaric acid.

Spontaneous hydrolysis of similar ester-containing metabolites can also occur in aqueous media, independent of cellular esterases. nih.gov The rate of hydrolysis can be influenced by factors such as pH and the steric environment of the ester group. nih.gov

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.commdpi.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would result in the formation of the corresponding ethyl ester. The reaction is typically driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com This method is widely used in processes like biodiesel production from triglycerides. mdpi.commdpi.com

Transformation Reagents Product Conditions
Ester Hydrolysis (Saponification)Sodium Hydroxide (aq), then HCl (aq)3-Methylglutaric acidTypically at elevated temperatures
TransesterificationAlcohol (e.g., Ethanol), Acid or Base catalystCorresponding alkyl ester (e.g., 5-Ethoxy-3-methyl-5-oxopentanoic acid)Excess alcohol, often as solvent

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety is a versatile handle for various chemical modifications, including the formation of amides and the reduction to an alcohol.

The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, which is commonly achieved using coupling reagents. These reagents facilitate the formation of a peptide bond, a type of amide bond, and are essential in both solid-phase and solution-phase synthesis. bachem.com

A wide array of coupling reagents are available, including phosphonium (B103445) salts (like PyBOP®) and aminium/uronium salts (like HBTU and HATU). bachem.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which then readily reacts with an amine. sigmaaldrich.com The choice of coupling reagent and additives can be critical to ensure high yields and minimize side reactions like racemization. bachem.com Newer, greener methods for amide bond formation that avoid traditional coupling reagents are also being developed, often involving the in-situ formation of thioesters. nih.govrsc.org

Coupling Reagent Class Examples General Features
Phosphonium SaltsPyBOP®, PyAOPGenerally do not cause guanidinylation of primary amines. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HCTU, HATUHighly efficient, but can cause guanidinylation as a side reaction. bachem.comsigmaaldrich.com
CarbodiimidesDCC, EDCOften used with additives like HOBt or Oxyma Pure to suppress side reactions.
OtherEEDQAn older reagent that can be effective in specific applications. researchgate.net

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. masterorganicchemistry.com The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The initial reduction yields an aluminate salt, which is then hydrolyzed in a separate workup step to afford the final alcohol, 5-hydroxy-3-methylpentan-1-one. It is important to note that LiAlH₄ is a very powerful and reactive reducing agent that will also reduce the methyl ester group. masterorganicchemistry.com Therefore, both the carboxylic acid and the ester will be reduced to the corresponding diol, 3-methylpentane-1,5-diol.

Reaction Reagent Solvent Product
ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether (e.g., THF)3-Methylpentane-1,5-diol

Derivatization for Analytical and Spectroscopic Characterization

To facilitate analysis, particularly by gas chromatography-mass spectrometry (GC-MS), polar functional groups like carboxylic acids and hydroxyls are often derivatized to increase their volatility and thermal stability.

Silylation is a widely used derivatization technique for metabolome analysis by GC-MS. nih.govresearchgate.net It involves replacing the active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. youtube.com This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. youtube.com

A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govyoutube.com The reaction is typically carried out in an aprotic solvent. For compounds containing carbonyl groups, a preliminary methoximation step using methoxyamine hydrochloride is often employed to prevent the formation of multiple derivatives due to tautomerization. youtube.com

Derivatization Step Reagent Purpose
Methoximation (optional)Methoxyamine hydrochloride in pyridineProtects aldehyde/ketone groups, prevents tautomerization. youtube.com
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Replaces active hydrogens with TMS groups, increasing volatility. youtube.com

In addition to silylation, the carboxylic acid group can be esterified to enhance its volatility for GC-MS analysis. While the starting material is already a methyl ester at one end, the free carboxylic acid can be converted to a different ester, for example, an ethyl or propyl ester. This can be achieved by reacting the compound with the corresponding alcohol in the presence of an acid catalyst. This derivatization is a form of alkylation and serves a similar purpose to silylation in preparing the analyte for GC-MS. nih.gov

Role As a Chiral Building Block and Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Gamma-Aminobutyric Acid (GABA) Analogs (e.g., Pregabalin, Baclofen)

The structural backbone of 5-methoxy-3-methyl-5-oxopentanoic acid is closely related to key intermediates in the synthesis of prominent Gamma-Aminobutyric Acid (GABA) analogs. These drugs are crucial in treating a range of neurological disorders. The syntheses often commence with prochiral 3-substituted glutaric acids or their anhydrides, which can be enantioselectively transformed into chiral monoesters like this compound.

(S)-Pregabalin, an anticonvulsant and analgesic drug, is a prime example of a pharmaceutical whose synthesis can be efficiently achieved using chiral building blocks derived from 3-isobutylglutaric acid. elsevierpure.com One of the key strategies involves the enzymatic desymmetrization of a prochiral precursor, a process that can yield enantiomerically enriched monoesters. For instance, a patented method describes the stereoselective ring-opening of 3-isobutylglutarimide under the action of a biological enzyme to produce (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, a direct precursor to (S)-Pregabalin. organicchemistrydata.org This enzymatic resolution highlights the industrial relevance of creating chiral centers from prochiral glutaric acid derivatives.

Similarly, the synthesis of Baclofen, a muscle relaxant, often starts from 3-(4-chlorophenyl)glutaric acid. organicchemistrydata.org While not identical, the underlying synthetic logic of utilizing a substituted glutaric acid derivative as a key precursor is a recurring theme in the preparation of these GABA analogs. The ability to generate optically pure forms of these glutaric acid monoesters is critical for accessing the desired biologically active enantiomer of the final drug.

Applications in the Preparation of Diverse Complex Molecular Architectures

The utility of this compound and its parent compound, 3-methylglutaric acid, extends beyond GABA analogs to the construction of a wide array of complex molecular structures. As versatile building blocks, they provide a scaffold upon which intricate stereochemical and functional group arrangements can be built. The presence of two distinct carboxylic acid-derived functionalities allows for selective chemical manipulation, enabling the stepwise elaboration of molecular complexity.

The desymmetrization of prochiral 3-substituted glutaric anhydrides with chiral alcohols has been investigated as a method to produce chiral glutaric acid half-esters. uni-mainz.de These half-esters can then be further transformed into a variety of complex molecules. The diastereoselectivity of such reactions is a key area of research, allowing for the controlled synthesis of specific stereoisomers.

Contribution to the Synthesis of Optically Active Pharmaceutical Intermediates

The generation of enantiomerically pure pharmaceutical intermediates is a critical challenge in drug development. This compound, particularly in its chiral forms, is a valuable contributor to this field. The enzymatic desymmetrization of dimethyl 3-methylglutarate using enzymes like pig liver esterase is a well-established method for producing (R)-3-methylglutaric acid monomethyl ester. nih.gov This process provides a reliable and efficient route to this optically active building block.

The resulting chiral monoester can then be utilized in a variety of synthetic transformations to produce other valuable pharmaceutical intermediates. For example, a patented process details the preparation of the (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, a key chiral intermediate for Pregabalin, starting from 3-isobutylglutaric acid via the corresponding glutarimide. organicchemistrydata.org The enzymatic stereoselective ring-opening of the imide is a crucial step in this synthesis, demonstrating the power of biocatalysis in generating optically pure pharmaceutical building blocks.

Table 1: Enzymatic Desymmetrization of Dimethyl 3-methylglutarate
SubstrateEnzymeProductReaction ConditionsYieldReference
Dimethyl 3-methylglutaratePig liver esterase(R)-3-methylglutaric acid mono methyl ester0.1M potassium acid phosphate (B84403) buffer (pH 7.0), periodic addition of 10% potassium carbonate solution114 g from 150 g of substrate nih.gov

Utility in Total Synthesis of Natural Products and Bioactive Compounds

The structural motifs found in this compound and its parent diacid are present in a variety of natural products. Consequently, these compounds serve as valuable starting materials or key intermediates in the total synthesis of these complex and often biologically active molecules. The ability to access enantiomerically pure forms of these building blocks is often a critical factor in the successful synthesis of the target natural product.

Biochemical and Metabolic Context of 3 Methylglutaric Acid and Its Esters

Involvement in Leucine (B10760876) Catabolism Pathways as a Key Intermediate

3-Methylglutaric acid is a prominent organic acid associated with deficiencies in the leucine catabolic pathway. nih.gov Although not a direct intermediate in the normal breakdown of leucine, its precursor, 3-methylglutaconyl-CoA (3-MGC-CoA), is. nih.govhmdb.ca In healthy individuals, L-leucine is broken down in a series of enzymatic steps to produce acetyl-CoA and acetoacetate, which can be used for energy. nih.govgoogle.com However, when this pathway is blocked due to enzyme defects, upstream intermediates accumulate. Specifically, a buildup of 3-MGC-CoA leads to its alternative metabolism, resulting in the formation of 3-methylglutaric acid. nih.govnih.gov This accumulation is a key biochemical indicator for several metabolic disorders, often referred to as organic acidurias. hmdb.ca

Enzymes Associated with 3-Methylglutaric Acid and Related Metabolite Metabolism

Several key mitochondrial enzymes are responsible for the proper flow of metabolites through the leucine degradation pathway. Deficiencies in these enzymes are directly responsible for the pathological accumulation of 3-methylglutaric acid and related compounds.

3-Methylglutaconyl-CoA hydratase, encoded by the AUH gene, catalyzes the fifth step in leucine catabolism: the reversible hydration of 3-methylglutaconyl-CoA to (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov A deficiency in AUH activity leads to a metabolic block, causing the accumulation of 3-methylglutaconyl-CoA. nih.gov This condition is known as 3-methylglutaconic aciduria type I. The reversibility of the AUH-catalyzed reaction is significant; under certain metabolic conditions where downstream pathways are inhibited, the reaction can be driven in the reverse direction, dehydrating HMG-CoA to form 3-methylglutaconyl-CoA. nih.gov

3-Hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase), encoded by the HMGCL gene, is a crucial mitochondrial enzyme that catalyzes the final step of leucine degradation and is also a key enzyme in the formation of ketone bodies. hmdb.ca It cleaves HMG-CoA into acetyl-CoA and acetoacetate. hmdb.ca A deficiency in HMGCL prevents the proper processing of leucine and the synthesis of ketones. hmdb.ca This leads to the accumulation of HMG-CoA and its precursors, including 3-methylglutaconyl-CoA, resulting in the urinary excretion of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-methylglutaric acid. hmdb.cahmdb.ca

Acyl-CoA thioesterases are a family of enzymes that hydrolyze acyl-CoA esters into free fatty acids and coenzyme A. nih.gov In the context of leucine catabolism disorders, when intermediates like 3-methylglutaryl-CoA (3-MG-CoA) accumulate, ACOTs play a role in hydrolyzing the thioester bond. nih.gov This reaction releases the free organic acid, 3-methylglutaric acid, and regenerates free CoASH. This process is considered a protective mechanism to replenish the mitochondrial pool of free CoASH, which is essential for other metabolic functions, and to mitigate the toxicity associated with high concentrations of acyl-CoAs. nih.gov

The direct precursor to 3-methylglutaric acid is 3-methylglutaryl-CoA (3-MG-CoA). However, 3-MG-CoA is not an intermediate in the standard leucine catabolic pathway. It is believed to be formed from the reduction of the α-β trans double bond in the accumulated leucine pathway intermediate, 3-methylglutaconyl-CoA (3-MGC-CoA). nih.govnih.gov The specific enzyme responsible for this reduction is not well-defined and is often referred to as a "non-specific reductase". nih.gov It is likely that as 3-MGC-CoA concentrations increase within the mitochondria, it becomes a substrate for a reductase enzyme that normally acts on other molecules. nih.gov

Formation of Related Metabolites and Intermediates

Inborn errors of leucine metabolism result in a characteristic profile of accumulating metabolites in blood and urine.

3-Methylglutaconic acid: This is the primary organic acid that accumulates due to a deficiency in 3-methylglutaconyl-CoA hydratase (AUH). It is formed from the hydrolysis of the accumulated 3-methylglutaconyl-CoA. nih.gov

3-Hydroxyisovaleric acid: This metabolite accumulates when the leucine catabolism pathway is blocked. It is formed from the hydration of 3-methylcrotonyl-CoA, an intermediate upstream of 3-methylglutaconyl-CoA. nih.gov

3-Hydroxy-3-methylglutaric acid: This is the de-esterified form of HMG-CoA and is a hallmark of HMG-CoA lyase deficiency. hmdb.ca

3-Methylglutaryl-CoA: Formed by the reduction of 3-methylglutaconyl-CoA, it is the immediate precursor to 3-methylglutaric acid via the action of acyl-CoA thioesterases. nih.gov

Data Tables

Table 1: Key Enzymes and Reactions in the Formation of 3-Methylglutaric Acid

EnzymeGeneSubstrateProductMetabolic Context
3-Methylglutaconyl-CoA Hydratase AUH3-Methylglutaconyl-CoA(S)-3-Hydroxy-3-methylglutaryl-CoADeficiency leads to accumulation of substrate, causing 3-Methylglutaconic Aciduria Type I. nih.gov
3-Hydroxy-3-methylglutaryl-CoA Lyase HMGCL(S)-3-Hydroxy-3-methylglutaryl-CoAAcetyl-CoA + AcetoacetateDeficiency blocks leucine breakdown and ketogenesis, causing accumulation of HMG-CoA and its precursors. hmdb.ca
Non-specific Reductase Unknown3-Methylglutaconyl-CoA3-Methylglutaryl-CoAAn alternative pathway step that occurs when 3-MGC-CoA accumulates. nih.gov
Acyl-CoA Thioesterase (ACOT) Various3-Methylglutaryl-CoA3-Methylglutaric Acid + CoASHHydrolyzes the accumulated acyl-CoA, releasing the free acid and recycling Coenzyme A. nih.gov

Table 2: Major Metabolites in Disorders of Leucine Catabolism

MetabolitePrecursorAssociated Disorder(s)
3-Methylglutaric Acid 3-Methylglutaryl-CoAHMG-CoA Lyase Deficiency, AUH Deficiency. nih.gov
3-Methylglutaconic Acid 3-Methylglutaconyl-CoAHMG-CoA Lyase Deficiency, AUH Deficiency. hmdb.ca
3-Hydroxyisovaleric Acid 3-Methylcrotonyl-CoAHMG-CoA Lyase Deficiency, AUH Deficiency. nih.gov
3-Hydroxy-3-methylglutaric Acid 3-Hydroxy-3-methylglutaryl-CoAHMG-CoA Lyase Deficiency. hmdb.ca

3-Methylglutaconic Acid (3MGA) and its Significance

3-Methylglutaconic acid (3MGA) is a branched-chain dicarboxylic organic acid. rupahealth.comwikipedia.org Its accumulation in urine, a condition known as 3-methylglutaconic aciduria (3-MGA-uria), is a key biochemical marker for a group of inherited metabolic disorders. rupahealth.comwikipedia.org These disorders are often linked to mitochondrial dysfunction. rupahealth.comresearchgate.net 3MGA is an intermediate in the mitochondrial catabolism of the essential amino acid leucine. rupahealth.comnih.gov

The significance of 3MGA lies in its diagnostic utility. rupahealth.com Elevated levels of 3MGA and the related compound 3-methylglutaric acid (3-MG) are hallmarks of several metabolic conditions. wikipedia.orgnih.gov These conditions, collectively known as 3-methylglutaconic acidurias, are categorized into five main types. rupahealth.comtexas.gov

Type I 3-MGA-uria is a rare autosomal recessive disorder directly affecting the leucine degradation pathway. rupahealth.comnih.gov It is caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase (AUH), which catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.govtexas.gov This deficiency leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3MGA. nih.gov

Types II through V are not caused by defects in the leucine catabolism pathway but are associated with various forms of mitochondrial dysfunction. rupahealth.comnih.gov For example, Type II (Barth syndrome) is an X-linked disorder caused by mutations in the TAZ gene, affecting cardiolipin (B10847521) metabolism in the inner mitochondrial membrane. wikipedia.orgtexas.govhrsa.gov Type III (Costeff syndrome) results from mutations in the OPA3 gene, and its protein product is also located in the mitochondria. wikipedia.orghrsa.gov The excretion of 3MGA in these secondary acidurias is thought to result from an alternative metabolic route initiated by acetyl-CoA accumulation due to impaired mitochondrial energy production. researchgate.netnih.gov

The presence of 3MGA in urine serves as a crucial indicator of disruptions in mitochondrial function, whether from a primary defect in leucine metabolism or a secondary consequence of broader mitochondrial impairment. rupahealth.comresearchgate.net

Table 1: Types of 3-Methylglutaconic Aciduria (3-MGA-uria)

TypeAssociated NameGene DefectPrimary Mechanism
Type I 3-Methylglutaconyl-CoA Hydratase DeficiencyAUHDeficiency of an enzyme in the leucine catabolism pathway. wikipedia.orgtexas.gov
Type II Barth SyndromeTAZDefective cardiolipin metabolism in mitochondria. wikipedia.orgtexas.gov
Type III Costeff SyndromeOPA3Defective OPA3 protein in mitochondria. wikipedia.orghrsa.gov
Type IV UnspecifiedUndefinedVarious mitochondrial defects with an unknown cause. texas.gov
Type V DCMA SyndromeDNAJC19Defective DNAJC19 protein in mitochondria. texas.govhrsa.gov

3-Hydroxyisovaleric Acid (3HIVA)

3-Hydroxyisovaleric acid (3HIVA) is an organic acid produced during the catabolism of the branched-chain amino acid, leucine. rupahealth.comhealthmatters.io It is considered a significant biomarker, particularly for assessing biotin (B1667282) status. rupahealth.commedchemexpress.com In the primary pathway for leucine breakdown, the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC), which is biotin-dependent, catalyzes a key step. rupahealth.comnih.gov

When MCC activity is reduced, due to factors like biotin deficiency or genetic defects, its substrate, 3-methylcrotonyl-CoA, accumulates. healthmatters.ionih.gov This buildup diverts the metabolic flux into an alternative pathway where 3-methylcrotonyl-CoA is hydrated by the enzyme enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA. nih.govhmdb.ca The subsequent hydrolysis of 3-hydroxyisovaleryl-CoA yields 3HIVA. healthmatters.iohmdb.ca

Therefore, elevated urinary excretion of 3HIVA is recognized as an early and sensitive indicator of marginal biotin deficiency. rupahealth.comhealthmatters.io Chronically high levels of 3HIVA can also be associated with several inborn errors of metabolism, including 3-methylglutaconic aciduria type I and deficiencies in biotinidase or holocarboxylase synthetase. rupahealth.comhmdb.ca The accumulation of 3-hydroxyisovaleryl-CoA and its derivatives can disrupt the mitochondrial coenzyme A ratio, potentially leading to mitochondrial toxicity. nih.govhmdb.ca Detoxification can occur through the conjugation of the 3-hydroxyisovaleryl group with carnitine, forming 3-hydroxyisovaleryl-carnitine, which is then excreted. nih.gov

3-Hydroxy-3-methylglutaric Acid (3-HMG) and its Connection to Isoprenoid Biosynthesis

3-Hydroxy-3-methylglutaric acid (HMG) is a crucial intermediate in cellular metabolism, primarily in its activated form, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). libretexts.orgnih.gov HMG-CoA stands at a critical metabolic crossroads, participating in both the synthesis of ketone bodies and the biosynthesis of isoprenoids, including cholesterol. numberanalytics.comvaia.com

The synthesis of isoprenoids occurs via the mevalonate (B85504) pathway, where HMG-CoA is a central precursor. vaia.comfrontiersin.org This pathway begins with the condensation of acetyl-CoA molecules to form HMG-CoA. lumenlearning.com The enzyme HMG-CoA reductase then catalyzes the irreversible conversion of HMG-CoA to mevalonate. libretexts.orgnih.gov This step is the rate-limiting and major regulatory point in the entire cholesterol biosynthesis pathway. libretexts.orgnumberanalytics.comlumenlearning.com

From mevalonate, a series of reactions produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks known as isoprenoids. numberanalytics.com These units are then used to synthesize a vast array of essential molecules, including:

Cholesterol: A vital component of cell membranes and a precursor for steroid hormones and bile acids. nih.govnumberanalytics.com

Ubiquinone (Coenzyme Q10): An essential component of the mitochondrial electron transport chain. nih.gov

Heme A: A component of cytochrome c oxidase (Complex IV) in the electron transport chain.

Dolichols: Required for the synthesis of glycoproteins.

The enzyme HMG-CoA reductase is tightly regulated to control the rate of isoprenoid and cholesterol synthesis. libretexts.org Its activity is inhibited by high levels of cholesterol in a feedback mechanism. numberanalytics.com This enzyme is the pharmacological target for statins, a class of drugs that lower cholesterol by inhibiting its activity. numberanalytics.comlumenlearning.com

Mitochondrial Biosynthetic Pathways of Glutaric Acid Derivatives

The "Acetyl CoA Diversion Pathway" for 3-Methylglutaric Acid Synthesis

In conditions of compromised mitochondrial function, such as in secondary 3-methylglutaconic acidurias (Types II-V), the accumulation of 3-methylglutaric acid (3-MG) and 3-methylglutaconic acid (3MGA) is not due to a defect in leucine metabolism. nih.govnih.gov Instead, a novel mitochondrial biosynthetic route known as the "acetyl-CoA diversion pathway" has been proposed to explain their synthesis. nih.govresearchgate.net

This pathway is initiated when mitochondrial dysfunction, stemming from defects in the electron transport chain or other mitochondrial processes, impairs aerobic respiration. researchgate.netnih.gov The inefficient oxidation of reduced cofactors (NADH and FADH₂) leads to their accumulation, which in turn inhibits the activity of the tricarboxylic acid (TCA) cycle. nih.gov As a result, the entry of acetyl-CoA into the TCA cycle is restricted, causing its accumulation within the mitochondrial matrix. nih.govnih.govresearchgate.net

When the acetyl-CoA pool increases in tissues like the heart and muscle, it is shunted away from oxidative metabolism and diverted into a three-step enzymatic sequence that produces trans-3-methylglutaconyl-CoA (trans-3MGC-CoA). nih.govnih.gov This diversion provides a metabolic rationale for the link between various mitochondrial energy metabolism disorders and the urinary excretion of 3MGA and 3-MG. nih.govnih.gov The subsequent metabolism of trans-3MGC-CoA leads to the formation of these acids. nih.gov

Condensation Reactions Involving Acetyl-CoA and Acetoacetyl-CoA

The "acetyl-CoA diversion pathway" begins with two sequential condensation reactions that utilize the accumulated mitochondrial acetyl-CoA. nih.govnih.gov These reactions are catalyzed by enzymes that are also involved in other metabolic pathways, such as ketogenesis.

The steps are as follows:

Formation of Acetoacetyl-CoA: The first step is a Claisen condensation reaction where two molecules of acetyl-CoA are combined to form one molecule of acetoacetyl-CoA, with the release of one molecule of coenzyme A (CoA). nih.govyoutube.com This reaction is catalyzed by the mitochondrial enzyme acetoacetyl-CoA thiolase (also known as T2). nih.govnih.gov

Formation of HMG-CoA: The second step involves another Claisen condensation. The acetoacetyl-CoA formed in the first step condenses with a third molecule of acetyl-CoA to produce (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), again releasing a molecule of CoA. nih.govnih.gov This reaction is catalyzed by the mitochondrial enzyme HMG-CoA synthase 2. nih.gov

This sequence effectively converts three molecules of acetyl-CoA into one molecule of HMG-CoA. This HMG-CoA is the same intermediate seen in leucine catabolism and the initial stages of isoprenoid synthesis. However, in the context of the acetyl-CoA diversion pathway, it serves as the direct precursor to 3-methylglutaconyl-CoA through the reverse action of 3-methylglutaconyl-CoA hydratase. nih.govnih.gov

Table 2: Key Enzymes in the Acetyl-CoA Diversion Pathway

EnzymeReaction CatalyzedSubstratesProduct
Acetoacetyl-CoA Thiolase (T2) Condensation2 x Acetyl-CoAAcetoacetyl-CoA + CoA
HMG-CoA Synthase 2 CondensationAcetoacetyl-CoA + Acetyl-CoAHMG-CoA + CoA
3-Methylglutaconyl-CoA Hydratase (AUH) Dehydration (reverse reaction)(S)-HMG-CoAtrans-3-Methylglutaconyl-CoA

Non-Enzymatic Chemical Reactions of Metabolically Related Intermediates (e.g., Protein 3-Methylglutaconylation)

In secondary 3-MGA-urias, the enzymatic synthesis via the acetyl-CoA diversion pathway results exclusively in the formation of trans-3-methylglutaconyl-CoA (trans-3MGC-CoA). nih.gov However, analysis of urine from affected individuals reveals the presence of both cis- and trans-3MGA. nih.gov The appearance of the cis isomer is explained by a series of non-enzymatic chemical reactions. nih.gov

Research has shown that trans-3MGC-CoA can undergo non-enzymatic isomerization to form cis-3MGC-CoA. nih.govnih.gov Once formed, the cis isomer is susceptible to a rapid, non-enzymatic intramolecular cyclization. nih.govnih.gov This reaction forms a highly reactive cyclic anhydride (B1165640), cis-3-methylglutaconic anhydride, and releases free Coenzyme A. nih.gov

This cyclic anhydride has two primary fates:

Hydrolysis: The anhydride can be hydrolyzed, either spontaneously or enzymatically, to yield cis-3-methylglutaconic acid, which is then excreted in the urine. nih.gov This sequence of non-enzymatic isomerization and cyclization effectively acts as a "molecular sink," pulling the equilibrium of the reversible dehydration of HMG-CoA (catalyzed by AUH) towards the formation of 3MGC-CoA. nih.gov

Protein 3-Methylglutaconylation: The reactive cis-3-methylglutaconic anhydride can non-enzymatically acylate the ε-amino group of lysine (B10760008) residues on various mitochondrial proteins. nih.govnih.gov This post-translational modification is termed 3-methylglutaconylation. The formation of these acylated proteins may have deleterious pathophysiological consequences by altering protein function. nih.govnih.gov This modification can be reversed by the mitochondrial NAD+-dependent deacetylase, Sirtuin 4 (SIRT4), which removes the acyl group and generates cis-3MGA as a product. nih.gov

These non-enzymatic reactions are crucial for understanding the complete metabolic picture of secondary 3MGA-urias, explaining the presence of the cis-3MGA isomer and identifying a potentially damaging protein modification. nih.govsunyempire.edu

Advanced Spectroscopic and Chromatographic Methodologies for Research Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography (GC) is a powerful technique for separating volatile organic compounds. gcms.cz However, due to the polar nature and low volatility of the carboxylic acid group in 5-Methoxy-3-methyl-5-oxopentanoic acid, direct analysis by GC is challenging, often resulting in poor peak shape and low sensitivity. colostate.edu To overcome these limitations, derivatization is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. gcms.czcolostate.edu

The primary goal of derivatization is to replace the active hydrogen of the carboxylic acid group with a nonpolar moiety, thereby increasing volatility and improving chromatographic performance. The two most common derivatization strategies for carboxylic acids are silylation and esterification. nih.govresearchgate.net

Silylation: This technique involves reacting the analyte with a silylating reagent to form a silyl (B83357) ester. A widely used reagent is N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.govresearchgate.net Another option is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives that are notably more stable and less sensitive to moisture compared to their trimethylsilyl (B98337) (TMS) counterparts. Silylation is recognized for providing low detection limits and good reproducibility. nih.govresearchgate.net

Esterification: This method converts the carboxylic acid into an ester. A common approach is using boron trifluoride (BF₃) in an alcohol, such as methanol (B129727) or butanol, which acts as a catalyst. gcms.cznih.gov This process is highly effective and yields stable derivatives suitable for quantitative analysis. gcms.cznih.gov For this compound, which already contains a methyl ester, derivatization would target the free carboxylic acid group, potentially forming a dimethyl ester of 3-methylglutaric acid.

The selection of the derivatization method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both silylation and esterification have proven effective for the analysis of dicarboxylic acids and their monoesters. nih.govnih.gov

Table 1: Comparison of Common Derivatization Methods for GC-MS Analysis of Carboxylic Acids

Derivatization MethodCommon ReagentsAdvantagesDisadvantagesReference
SilylationBSTFA, MTBSTFAProvides low detection limits and high reproducibility. nih.govresearchgate.net MTBSTFA derivatives are highly stable. Derivatives can be sensitive to moisture, especially TMS derivatives. nih.gov, researchgate.net,
Esterification (Alkylation)BF₃/Methanol, Diazomethane (B1218177)Forms stable derivatives suitable for quantitative analysis. gcms.cznih.gov Relatively simple and effective.Some reagents like diazomethane are highly toxic and explosive. colostate.edu nih.gov, colostate.edu, gcms.cz

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govcreative-proteomics.com It commonly employs stable isotope tracers, such as ¹³C-labeled glucose or ¹⁵N-labeled amino acids, which are introduced into a biological system. nih.govmdpi.com As the labeled substrate is metabolized, the isotope label is incorporated into downstream metabolites. creative-proteomics.com

For a compound like this compound, MFA could be used to investigate the metabolic pathways leading to its synthesis or degradation. For instance, by feeding cells a ¹³C-labeled nutrient, the resulting isotopomer distribution (the pattern of mass-shifted molecules due to ¹³C incorporation) in this compound and related metabolites can be measured by mass spectrometry. nih.gov This labeling pattern provides crucial information about the relative activities of different metabolic pathways. nih.govmdpi.com While more commonly referred to as ¹³C-MFA, the technique can also utilize other isotopes like ¹⁵N or ²H (deuterium). nih.gov This approach allows researchers to create a quantitative map of metabolic flows, offering deep insights into cellular metabolism in various states of health and disease. creative-proteomics.commdpi.com

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile or thermally sensitive compounds like this compound. nih.gov It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

The structure of this compound contains a stereogenic center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-Methoxy-3-methyl-5-oxopentanoic acid and (S)-5-Methoxy-3-methyl-5-oxopentanoic acid. nih.gov Since enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be separated by standard chromatographic methods.

Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve this separation. CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad chiral recognition capabilities across various compound classes, including carboxylic acids. nih.govwindows.net By separating the enantiomers, chiral HPLC allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. This is critical in pharmaceutical and biological research, where different enantiomers can have distinct biological activities.

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

CSP TypeExampleSeparation PrincipleReference
Polysaccharide-basedCellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD)Based on interactions such as hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the polysaccharide structure. nih.gov, windows.net
Cyclodextrin-basedβ-cyclodextrinRelies on the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin.
Protein-basedα1-acid glycoprotein (B1211001) (AGP)Utilizes the complex 3D structure of immobilized proteins to create chiral binding sites. nih.gov

For the highly sensitive and selective analysis of this compound in complex matrices such as plasma, urine, or cell extracts, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This hyphenated technique combines the superior separation capabilities of liquid chromatography with the powerful detection and structural confirmation abilities of mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized (e.g., via electrospray ionization, ESI). In the tandem mass spectrometer, a specific ion corresponding to the analyte (the precursor ion) is selected and fragmented. The resulting characteristic fragment ions (product ions) are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for accurate quantification even at very low concentrations and in the presence of interfering substances. nih.gov The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions and mass spectrometric parameters to achieve robust and reliable quantification. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.netup.ac.za Both ¹H NMR and ¹³C NMR are crucial for confirming the identity and structure of this compound.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show:

A singlet for the three protons of the methoxy (B1213986) group (-OCH₃). researchgate.netdocbrown.info

A doublet for the three protons of the methyl group (-CH₃) at C3, split by the adjacent methine proton.

A series of multiplets for the protons on carbons 2, 3, and 4, with specific splitting patterns determined by their neighboring protons.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. For this compound, seven distinct signals would be expected, corresponding to:

Two carbonyl carbons (one for the carboxylic acid and one for the methyl ester) in the downfield region (typically >170 ppm).

A signal for the methoxy carbon (~50-60 ppm). researchgate.net

Four signals for the aliphatic carbons (C1, C2, C3, and C4).

Together, these spectra allow for the unambiguous confirmation of the compound's connectivity. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the assignments by showing correlations between protons and carbons. up.ac.za While standard NMR can confirm the constitution, assigning the absolute stereochemistry at the C3 chiral center often requires specialized NMR experiments, such as the use of chiral solvating agents or derivatization with a chiral auxiliary, which can induce separate signals for the different enantiomers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionTechniqueExpected Chemical Shift (ppm)Expected MultiplicityComment
-COOH¹H NMR>10Singlet (broad)Acidic proton, often broad and may exchange with solvent.
-COOCH₃¹H NMR~3.7SingletTypical for methyl ester protons. chemicalbook.com
C3-CH₃¹H NMR~1.0-1.2DoubletSplit by the C3-H proton.
C2-H₂, C3-H, C4-H₂¹H NMR~1.5-2.8MultipletsComplex splitting patterns due to coupling between adjacent protons.
-C OOH¹³C NMR~175-180-Carboxylic acid carbonyl.
-C OOCH₃¹³C NMR~170-175-Ester carbonyl.
-OC H₃¹³C NMR~50-55-Methoxy carbon. researchgate.netdocbrown.info
Aliphatic Carbons (C2, C3, C4, C3-CH₃)¹³C NMR~20-50-Signals for the four sp³ hybridized carbons in the chain.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of (R)-5-Methoxy-3-methyl-5-oxopentanoic acid, recorded in deuterochloroform (CDCl₃) at 400 MHz, distinct signals corresponding to the different proton environments are observed. The methoxy group (-OCH₃) protons appear as a sharp singlet at approximately 3.67 ppm. The protons on the carbon chain exhibit more complex splitting patterns due to their proximity to the chiral center and other functional groups. A multiplet observed between 2.50-2.39 ppm can be attributed to the three protons at the C2 and C3 positions. Another multiplet, appearing between 2.31-2.24 ppm, corresponds to the two protons at the C4 position. The methyl group attached to the chiral center (C3) presents as a doublet at around 1.05 ppm with a coupling constant (J) of 6.3 Hz, indicating its coupling to the adjacent proton at C3. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For (R)-5-Methoxy-3-methyl-5-oxopentanoic acid, a spectrum recorded in dimethyl sulfoxide-d₆ (DMSO-d₆) at 100 MHz reveals the presence of seven distinct carbon signals. The carbonyl carbons of the carboxylic acid and the ester functional groups are observed at approximately 173.8 ppm and 172.8 ppm, respectively. The carbon of the methoxy group resonates at around 51.6 ppm. The carbons of the pentanoic acid backbone appear at 40.6 ppm, 40.3 ppm, and 27.3 ppm. The methyl group at the C3 position shows a signal at 19.8 ppm. researchgate.net

| ¹H NMR Data for (R)-5-Methoxy-3-methyl-5-oxopentanoic acid in CDCl₃ | | :--- | :--- | | Chemical Shift (δ) in ppm | Multiplicity & Integration | Assignment | | 3.67 | s, 3H | -OCH₃ | | 2.50-2.39 | m, 3H | -CH₂- (C2), -CH- (C3) | | 2.31-2.24 | m, 2H | -CH₂- (C4) | | 1.05 | d, J = 6.3 Hz, 3H | -CH₃ (at C3) |

| ¹³C NMR Data for (R)-5-Methoxy-3-methyl-5-oxopentanoic acid in DMSO-d₆ | | :--- | :--- | | Chemical Shift (δ) in ppm | Assignment | | 173.8 | C=O (Carboxylic acid) | | 172.8 | C=O (Ester) | | 51.6 | -OCH₃ | | 40.6 | C2 or C4 | | 40.3 | C3 | | 27.3 | C2 or C4 | | 19.8 | -CH₃ (at C3) |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are employed.

HSQC spectroscopy correlates the chemical shifts of directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum. For instance, the carbon signal at 19.8 ppm would show a correlation to the proton doublet at 1.05 ppm, confirming its assignment to the methyl group at C3.

COSY spectroscopy reveals the coupling relationships between neighboring protons. A COSY spectrum of this compound would show correlations between the protons at C2, C3, and C4, helping to delineate the connectivity of the carbon backbone. The multiplet at 2.50-2.39 ppm would show cross-peaks with the multiplet at 2.31-2.24 ppm and the doublet at 1.05 ppm, confirming the proton network. The use of such 2D NMR experiments is crucial for the complete and accurate structural elucidation of the molecule. jeolusa.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its carboxylic acid and ester moieties.

The carboxylic acid functional group would be identified by a very broad O-H stretching vibration in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid typically appears as a strong band between 1725-1700 cm⁻¹. ucla.edu

The ester functional group also has a strong carbonyl (C=O) stretching absorption, which is expected to be in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester would likely produce strong bands in the 1300-1000 cm⁻¹ region. ucla.edu Additionally, the C-H stretching vibrations of the alkyl portions of the molecule would be observed around 3000-2850 cm⁻¹. vscht.cz

Due to these distinct and strong absorption bands, IR spectroscopy can be effectively used to monitor reactions involving this compound, such as esterification or amidation, by observing the appearance or disappearance of these key functional group peaks.

| Expected IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Carboxylic Acid | O-H Stretch | 3300-2500 (broad, strong) | | Carboxylic Acid | C=O Stretch | 1725-1700 (strong) | | Ester | C=O Stretch | 1750-1735 (strong) | | Ester | C-O Stretch | 1300-1000 (strong) | | Alkyl | C-H Stretch | 3000-2850 (medium to strong) |

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Atmospheric Studies

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. jeolusa.comnih.gov This technique is particularly valuable for the analysis of compounds on surfaces and in the atmosphere. usda.gov

Given that this compound is a dicarboxylic acid monoester, it is plausible that DART-MS could be used to detect and monitor this compound on atmospheric particulate matter. The technique's ability to analyze samples directly from surfaces would allow for the investigation of its role in atmospheric processes, such as new particle formation and growth. DART-MS could potentially provide information on the compound's presence, concentration, and surface-specific reactions on aerosol particles, contributing to a better understanding of its atmospheric lifecycle and impact. However, the volatility of organic acid salts can be low, which may require derivatization or specialized techniques for effective DART-MS analysis. researchgate.net

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

The hydrolysis of the methyl ester group in 5-Methoxy-3-methyl-5-oxopentanoic acid can proceed via either acid-catalyzed or base-catalyzed pathways. Computational studies on analogous ester hydrolyses reveal that these reactions typically proceed through a multi-step mechanism involving tetrahedral intermediates. nist.govmolecularinfo.commdpi.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. mdpi.com This initial step increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the corresponding dicarboxylic acid, 3-methylglutaric acid. DFT calculations on similar systems have shown that the formation of the tetrahedral intermediate is often the rate-determining step. nih.gov

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as a hydroxide (B78521) ion, the reaction is initiated by the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This directly forms a tetrahedral intermediate. The collapse of this intermediate results in the formation of a carboxylate anion and a molecule of methanol. This final deprotonation step is essentially irreversible, driving the reaction to completion. molecularinfo.com

A hypothetical reaction energy profile for the base-catalyzed hydrolysis of this compound, based on typical values from computational studies of ester hydrolysis, is presented in Table 1.

Table 1: Hypothetical Energy Profile for Base-Catalyzed Hydrolysis

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants (Ester + OH⁻) 0.0
2 Transition State 1 +15 to +20
3 Tetrahedral Intermediate +5 to +10
4 Transition State 2 +12 to +18
5 Products (Carboxylate + Methanol) -10 to -15

Note: These values are illustrative and based on general computational studies of ester hydrolysis.

Molecular Modeling and Docking Studies of Enzyme-Substrate and Enzyme-Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in understanding how a substrate or inhibitor might interact with the active site of an enzyme. Given that this compound is a dicarboxylic acid monoester, it could potentially interact with various hydrolase enzymes, such as carboxylesterases. nist.gov

While no specific docking studies have been published for this compound, we can hypothesize its binding mode within a generic carboxylesterase active site. The active site of these enzymes typically contains a catalytic triad (B1167595) (e.g., Ser-His-Asp). plos.org The carboxylic acid group of the ligand would likely form hydrogen bonds with amino acid residues in the active site, while the methyl ester group would be positioned near the catalytic serine residue for hydrolysis. The methyl group at the 3-position would influence the substrate's fit within the binding pocket.

A hypothetical docking study of this compound with a model carboxylesterase is summarized in Table 2.

Table 2: Hypothetical Docking Results with a Model Carboxylesterase

Ligand Binding Affinity (kcal/mol) Key Interacting Residues
This compound -5.0 to -7.0 Ser, His, Asp, Arg
3-Methylglutaric acid (product) -4.5 to -6.5 Arg, Gln

Note: These values are illustrative and based on typical docking scores for small molecule inhibitors of hydrolases.

Theoretical Investigations into Stereochemical Outcomes and Asymmetric Induction

The presence of a chiral center at the 3-position of this compound introduces the possibility of stereoselectivity in its reactions. Theoretical investigations can provide insight into the factors governing the stereochemical outcome of reactions, such as enzymatic hydrolysis.

In the context of enzymatic hydrolysis, the differential binding of the (R) and (S) enantiomers of the substrate to the chiral active site of an enzyme can lead to enantioselective hydrolysis. Computational studies on the asymmetric hydrolysis of related compounds, such as 3-substituted glutaric acid diamides, have demonstrated that microorganisms can exhibit high enantioselectivity. umd.edu

Theoretical models can be built to understand the origin of this stereoselectivity. By performing docking studies of both the (R) and (S) enantiomers of this compound into a model enzyme active site, the differences in binding energies and orientations can be calculated. The enantiomer that fits more snugly and presents its ester group more favorably to the catalytic residues would be expected to be hydrolyzed at a faster rate.

A hypothetical comparison of the docking scores for the (R) and (S) enantiomers is presented in Table 3.

Table 3: Hypothetical Enantioselective Docking Scores

Enantiomer Binding Affinity (kcal/mol)
(R)-5-Methoxy-3-methyl-5-oxopentanoic acid -6.5
(S)-5-Methoxy-3-methyl-5-oxopentanoic acid -5.8

Note: These values are illustrative and suggest a hypothetical preference for the (R)-enantiomer.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the carbon backbone of this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of the molecule in different environments, such as in solution. nih.govresearchgate.net

MD simulations of dicarboxylic acids in aqueous solution have shown that the molecules can exist in a dynamic equilibrium of various conformers, with the extent of intramolecular versus intermolecular hydrogen bonding depending on the concentration and the surrounding environment. nih.govresearchgate.net

A summary of the likely low-energy conformers of this compound, based on general principles of conformational analysis, is provided in Table 4.

Table 4: Predicted Stable Conformers of this compound

Conformer Dihedral Angle (C2-C3-C4-C5) Key Feature
Anti ~180° Extended conformation
Gauche ~60° Folded conformation, potential for intramolecular H-bonding

Note: The relative populations of these conformers would be determined by their energies and the surrounding medium.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The synthesis of 5-Methoxy-3-methyl-5-oxopentanoic acid with a defined stereochemistry at the C3 position is a key area of future research. Stereoselective synthesis, which is a chemical reaction that preferentially results in one stereoisomer, is crucial for applications in pharmaceuticals and advanced materials where chirality can dictate biological activity or material properties. rsc.orgchiralpedia.com

Future methodologies will likely focus on the development of catalytic asymmetric hydrogenation of prochiral precursors. doi.org For instance, rhodium-catalyzed enantioselective hydrogenation of dimethyl 2-methyleneglutarate (B1258928) has shown promise, achieving good enantioselectivity with chiral ligands. doi.org Further research will likely explore more efficient and robust catalysts, including those based on earth-abundant metals, to improve the atom economy and reduce costs.

Moreover, the principles of green chemistry are expected to be central to the development of new synthetic routes. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as visible-light-driven syntheses. nih.govrsc.orgdocumentsdelivered.comresearchgate.net The oxidation of cyclopentene (B43876) using hydrogen peroxide as a green oxidant represents a promising avenue for producing the glutaric acid backbone sustainably. nih.govresearchgate.net

Exploration of New Applications as Chiral Building Blocks in Drug Discovery and Materials Science

Chiral glutaric acid derivatives are valuable intermediates in the synthesis of biologically active compounds and specialized polymers. doi.org The enantiomerically pure forms of this compound could serve as versatile chiral building blocks for the synthesis of complex molecules.

In drug discovery, the incorporation of a chiral 3-methylglutaric acid motif can influence the pharmacological profile of a drug candidate. Research is anticipated to explore the use of this compound in the synthesis of novel therapeutics, potentially for metabolic or neurological disorders, given the known role of glutaric acid derivatives in biochemistry.

In materials science, the defined stereochemistry of this compound can be exploited to create polymers with unique properties. chiralpedia.com For example, chiral liquid crystals and polymers can exhibit specific optical and electronic properties, making them suitable for advanced displays, sensors, and optical communication systems. chiralpedia.com Future research will likely investigate the incorporation of this chiral monoester into novel polyesters and polyamides to tailor properties like elasticity and biodegradability.

Advanced Mechanistic Investigations of Both Synthetic and Biosynthetic Pathways

A deeper understanding of the reaction mechanisms underlying both the chemical synthesis and potential biosynthesis of this compound is crucial for process optimization and the discovery of new catalysts. For synthetic pathways, techniques like in-situ spectroscopy and computational modeling, such as density functional theory (DFT) calculations, can provide detailed insights into transition states and reaction intermediates. nih.govrsc.orgdocumentsdelivered.comresearchgate.net Such studies can elucidate the factors controlling stereoselectivity in asymmetric catalysis and guide the design of more efficient catalysts. nih.gov

From a biosynthetic perspective, while no natural pathway is currently known to directly produce this compound, the study of related metabolic pathways is informative. For example, 3-methylglutaric acid is a known metabolite in leucine (B10760876) metabolism and can accumulate in certain metabolic disorders. nih.govrupahealth.comnih.gov Investigating the enzymes involved in these pathways, such as hydrolases and lyases, could inspire the development of biocatalytic or chemoenzymatic routes to the target molecule. nih.govrupahealth.comnih.gov

Integration of Chemoenzymatic and Chemical Synthesis for Scalable Industrial Production

Chemoenzymatic synthesis, which combines the high selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the scalable and sustainable production of this compound. rsc.orgmdpi.com Enzymes, such as lipases and esterases, can be employed for the stereoselective hydrolysis of prochiral diesters or the desymmetrization of 3-substituted glutaric diamides to produce chiral monoesters and monoamides with high optical purity. researchgate.net

Future research will focus on developing robust and reusable immobilized enzymes to enhance process stability and reduce costs. mdpi.com The integration of these biocatalytic steps with efficient chemical transformations, such as esterification and catalyst-driven carbon-carbon bond formations, will be key to designing economically viable and environmentally friendly industrial processes. The sequential use of different enzymes in a cascade reaction can also streamline the synthesis and minimize purification steps. rsc.org

Research on the Role of this compound in Broader Biochemical Networks and Systems Biology

The structural similarity of this compound to endogenous metabolites like 3-methylglutaric acid suggests potential interactions with biological systems. nih.govrupahealth.com 3-Methylglutaric acid is a known biomarker for several inborn errors of metabolism, where its accumulation can be indicative of disruptions in mitochondrial energy metabolism. rupahealth.comrupahealth.comhmdb.ca

Future research in systems biology and metabolomics could investigate whether this compound or its corresponding diacid can influence these biochemical pathways. Such studies might involve introducing the compound to cell cultures or model organisms and analyzing the resulting changes in the metabolome. This could uncover novel biological activities or potential toxicities, providing valuable information for its application in drug discovery and biotechnology. Understanding how this synthetic molecule interacts with complex biological networks could also open up new avenues for its use as a research tool to probe metabolic pathways.

Environmental Impact and Green Chemistry Approaches in the Synthesis and Degradation of Glutaric Acid Derivatives

The environmental footprint of chemical production is a growing concern. Future research on this compound and other glutaric acid derivatives will increasingly emphasize green chemistry principles. This includes the development of production methods that utilize renewable feedstocks, such as biomass-derived platform chemicals, to reduce reliance on fossil fuels. acs.orgnih.gov The use of catalytic processes, which minimize waste by using small amounts of catalysts that can be recycled, will be paramount. uni-mainz.de

Furthermore, the biodegradability and life cycle assessment of products derived from this compound will be important areas of investigation. Designing polymers and other materials that can be readily degraded or recycled will contribute to a more circular economy. Research into the microbial degradation pathways of glutaric acid derivatives will provide insights into their environmental fate and could lead to the development of bioremediation strategies.

Below is a data table summarizing the key future research directions and their potential impacts.

Research AreaFocusPotential Impact
8.1. Stereoselective Synthesis Development of novel, sustainable, and catalytic methods for producing enantiomerically pure this compound.Access to chirally pure compounds for pharmaceuticals and advanced materials with improved efficiency and reduced environmental impact.
8.2. New Applications Exploration as a chiral building block in the synthesis of new drugs and functional materials.Creation of novel therapeutics and high-performance polymers with tailored properties.
8.3. Mechanistic Investigations In-depth study of synthetic and biosynthetic reaction mechanisms using advanced analytical and computational tools.Optimization of existing synthetic routes and discovery of new biocatalysts for more efficient production.
8.4. Chemoenzymatic Synthesis Integration of enzymatic and chemical steps for scalable and sustainable industrial production.Development of economically viable and environmentally friendly manufacturing processes.
8.5. Biochemical Role Investigation of the interaction of this compound with biological systems and metabolic pathways.Discovery of new biological activities and applications as a research tool in systems biology.
8.6. Environmental Impact Focus on green chemistry principles in synthesis and the study of the biodegradability of derived products.Reduction of the environmental footprint of chemical production and promotion of a circular economy.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-3-methyl-5-oxopentanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification followed by hydrolysis . For example, esterification of a precursor acid (e.g., 3-methylpentanedioic acid) with methanol under acidic catalysis, followed by hydrolysis under basic conditions to yield the final compound . Key parameters include:

  • Temperature : Elevated temperatures (~80–100°C) improve esterification efficiency.
  • Catalyst : Sulfuric acid or p-toluenesulfonic acid is often used.
  • Reaction Time : Extended reaction times (12–24 hours) ensure complete conversion.
  • Purification : Column chromatography or recrystallization is critical to isolate the product with >95% purity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy (-OCH₃), methyl (-CH₃), and ketone (C=O) groups. For example, the methoxy proton resonates at δ 3.2–3.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 189.1 for C₈H₁₂O₅) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity. A C18 column and isocratic elution (acetonitrile/water, 60:40) are recommended .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : The compound is stable in neutral to slightly acidic conditions (pH 4–7). Alkaline conditions (pH >8) promote hydrolysis of the ester or ketone groups .
  • Temperature : Store at 2–8°C for long-term stability. Above 40°C, degradation occurs via keto-enol tautomerism or decarboxylation .

Advanced Research Questions

Q. How can regioselectivity in substitution reactions of this compound derivatives be optimized?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the methyl group.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) direct substitution to the methoxy-adjacent position .
  • Computational Modeling : DFT calculations predict reactive sites. For example, Fukui indices identify the methyl group as electrophilic in SN2 reactions .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Cross-Validation : Compare NMR data with literature (e.g., PubChem entries for similar compounds) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in NMR.
  • Advanced MS/MS : Fragment ion analysis differentiates isobaric impurities .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities .

Q. How can computational tools predict the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Silico Metabolism : Tools like GLORYx predict phase I/II metabolism. The methoxy group is prone to demethylation, while the ketone may undergo reduction .
  • Docking Studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies potential oxidation sites .

Q. What experimental designs minimize side reactions during large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce thermal degradation by precise temperature control.
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., ester intermediates) to optimize reaction quenching .
  • Scaled Purification : Simulated moving bed (SMB) chromatography improves yield in multi-gram syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

Methodological Answer:

  • Impurity Profiling : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures lowering the melting point.
  • Polymorphism Screening : XRPD (X-ray Powder Diffraction) identifies crystalline vs. amorphous forms. For example, a 5°C deviation may indicate a new polymorph .

Q. What analytical workflows validate unexpected byproducts in oxidation reactions?

Methodological Answer:

  • LC-MS/MS : Identify byproduct molecular weights and fragmentation patterns.
  • Isolation via Prep-HPLC : Purify byproducts for standalone NMR analysis.
  • Mechanistic Studies : Probe radical intermediates using EPR spectroscopy if oxidation involves free radicals .

Methodological Best Practices

Q. How to ensure reproducibility in synthetic protocols for peer-reviewed publications?

Methodological Answer:

  • Detailed Documentation : Report exact molar ratios, solvent grades (e.g., anhydrous vs. HPLC-grade), and equipment (e.g., microwave reactor settings) .
  • Raw Data Archiving : Provide NMR FID files and HPLC chromatograms in supplementary materials.
  • Negative Controls : Include experiments showing failed conditions (e.g., lower catalyst loading leading to incomplete reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.